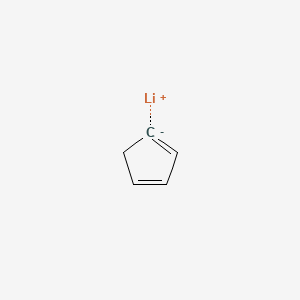

Lithium;cyclopenta-1,3-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Strong base: CpLi is a very strong base, meaning it readily reacts with Lewis acids to form new compounds. This property makes it valuable for deprotonation reactions, which involve the removal of a proton (H+) from a molecule. Deprotonation is a fundamental step in many organic syntheses, allowing for the formation of new carbon-carbon bonds and other functionalities. [Source: Chemistry LibreTexts - "Lewis Acids and Bases"()]

- Nucleophile: CpLi acts as a nucleophile, meaning it is attracted to positively charged centers. This characteristic makes it useful in nucleophilic substitution reactions, where it replaces a leaving group with a lithium atom. Nucleophilic substitutions are a cornerstone of organic chemistry, enabling the creation of diverse organic molecules. [Source: National Institute of Standards and Technology - "Nucleophilic Substitution"()]

- Source of the cyclopentadienyl (Cp) group: CpLi serves as a convenient precursor to the cyclopentadienyl (Cp) group, which is a five-membered aromatic ring commonly found in organometallic compounds. These compounds possess unique properties and find applications in catalysis, materials science, and medicinal chemistry. [Source: Royal Society of Chemistry - "Metallocenes"()]

Due to these properties, CpLi finds applications in various scientific research fields, including:

- Organic synthesis: As mentioned earlier, CpLi is a valuable reagent for deprotonation and nucleophilic substitution reactions, making it essential for the synthesis of complex organic molecules, such as pharmaceuticals, natural products, and functional materials. [Source: ScienceDirect - "Cyclopentadienyllithium (CpLi)"()]

- Organometallic chemistry: CpLi serves as a key starting material for the synthesis of metallocene complexes. These complexes contain the Cp ring bound to a metal center and exhibit diverse reactivities, making them valuable catalysts for various organic transformations. [Source: American Chemical Society - "Metallocenes: From Fundamentals to Applications"()]

- Materials science: CpLi can be used to prepare precursors for the deposition of thin films and coatings with desired properties. For example, it can be employed in the synthesis of materials for solar cells, transistors, and other electronic devices. [Source: Royal Society of Chemistry - "Chemical Vapour Deposition (CVD)"()]

Lithium;cyclopenta-1,3-diene, also known as cyclopentadienyllithium, is an organolithium compound characterized by its unique structure and reactivity. It consists of a lithium atom bonded to a cyclopentadiene moiety, which is a five-membered cyclic diene. This compound is notable for its ability to participate in various

- Substitution Reactions: It can act as a nucleophile, replacing halides or other leaving groups in organic molecules.

- Formation of Metallocenes: The compound is frequently used to synthesize metallocenes by reacting with metal halides.

- Polymerization: It can initiate the polymerization of certain monomers, leading to the formation of polymeric structures .

Lithium;cyclopenta-1,3-diene can be synthesized through several methods:

- Deprotonation of Cyclopentadiene: This involves reacting cyclopentadiene with a strong base such as butyllithium.

- Reduction with Lithium Metal: Direct reduction of cyclopentadiene using lithium metal is another method, often conducted in a solvent like liquid ammonia.

- Nucleophilic Carbolithiation: This method entails the nucleophilic addition of lithium to the exocyclic double bond of a fulvene or its enolization .

Research on lithium;cyclopenta-1,3-diene interactions primarily focuses on its reactivity with transition metals. The compound interacts with these metals through processes such as Cp-transfer (cyclopentadienyl transfer), forming stable complexes that are crucial for various catalytic processes. These interactions facilitate the synthesis of metallocenes and other organometallic complexes .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with lithium;cyclopenta-1,3-diene. Key examples include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sodium cyclopentadienide | Organolithium | Similar reactivity but different metal cation |

| Cyclobutadiene | Cyclic diene | Higher strain and reactivity compared to cyclopentadiene |

| 1,3-Cyclohexadiene | Cyclic diene | Reactivity in Diels–Alder reactions but less favorable than cyclopentadiene |

| Dicyclopentadiene | Dimerized form of cyclopentadiene | Forms via Diels–Alder reaction; less reactive |

Lithium;cyclopenta-1,3-diene stands out due to its unique ability to form stable complexes with transition metals while maintaining high reactivity as a nucleophile. Its role as a precursor for metallocenes further distinguishes it from other similar compounds .

The foundation for understanding lithium cyclopentadienide (lithium cyclopenta-1,3-diene) was established through pioneering work in organolithium chemistry during the early 20th century [4]. The special properties of organolithium reagents, characterized by their highly reactive ionic character, were first discovered by Wilhelm Schlenk and Johanna Holz in 1917 through the preparation of methyl-, ethyl-, and phenyllithium compounds [4] [7]. These early organolithium compounds were synthesized from organomercury precursors and metallic lithium, resulting in pyrophoric compounds that would later become common reagents in synthetic laboratories and industry [7].

The discovery of organolithium compounds represented a significant advancement in organometallic chemistry, occurring approximately 200 years after the discovery of metallic lithium itself [4]. The early organolithium compounds exhibited distinctive properties, with methyllithium notably described as igniting in air and burning "with a luminous red flame and a golden-colored shower of sparks" [7]. This vivid description highlights the reactive nature of these compounds that would later prove valuable in numerous chemical applications [4] [7].

During this early period, the direct reaction with carbon-halide bonds through umpolung reactions emerged as a more efficient synthetic route, replacing the highly toxic organomercury precursors initially used by Schlenk [4]. This development represented an important step forward in the practical synthesis of organolithium compounds, making them more accessible for further research and applications [7].

Pivotal Research Milestones (1930s-1990s)

1930s-1940s: Foundational Developments

The systematic study of organolithium reagents began in earnest during the 1930s, pioneered by notable chemists including Karl Ziegler, Georg Wittig, and Henry Gilman [20]. These researchers established fundamental understanding of organolithium chemistry that would later enable the development of lithium cyclopentadienide and related compounds [13] [20]. In 1930, Henry Gilman made significant contributions by inventing lithium cuprates, which expanded the synthetic utility of organolithium chemistry [13].

During this period, organolithium reagents demonstrated advantages over Grignard (magnesium) reagents, often performing the same reactions with increased rates and higher yields, particularly in metalation reactions [20]. This superior reactivity led to organolithium reagents gradually overtaking Grignard reagents in common usage for many synthetic applications [13] [20].

The 1940s saw further expansion of metal-catalyzed chemistry with Otto Roelen and Walter Reppe developing metal-catalyzed hydroformylation and acetylene chemistry, which would later intersect with cyclopentadienyl chemistry [13]. These developments laid important groundwork for understanding the reactivity patterns that would become relevant to lithium cyclopentadienide chemistry [10] [13].

1950s-1970s: Structural Understanding and Applications

A pivotal moment in cyclopentadienyl chemistry occurred in 1951 with the discovery of ferrocene, which dramatically expanded interest in cyclopentadienyl complexes and their lithium precursors [13]. This discovery highlighted the importance of cyclopentadienide anions as ligands in organometallic chemistry and stimulated research into their alkali metal salts, including lithium cyclopentadienide [2] [13].

X-ray crystallography studies revealed that lithium cyclopentadienide exists as a "polydecker" sandwich complex in the solid state, consisting of an infinite chain of alternating lithium cations sandwiched between μ-η⁵:η⁵-C₅H₅ ligands [1] [19]. This structural arrangement demonstrated the unique coordination chemistry of lithium with the cyclopentadienide anion [1] [19].

In 1973, Geoffrey Wilkinson and Ernst Otto Fischer received the Nobel Prize for their work on sandwich compounds, which included significant contributions to understanding cyclopentadienyl complexes and their precursors like lithium cyclopentadienide [13]. This recognition highlighted the importance of this chemistry in the broader field of organometallic compounds [10] [13].

1980s-1990s: Synthetic Methodologies and Applications

During this period, lithium cyclopentadienide became increasingly important as a reagent for the preparation of cyclopentadienyl complexes with transition metals [1] [21]. For example, researchers demonstrated that molybdenum hexacarbonyl could react with lithium cyclopentadienide solution to give Li[Mo(CO)₃(C₅H₅)] in high yield after refluxing [21]. Similar reactions with tungsten and chromium hexacarbonyls produced the corresponding cyclopentadienyl carbonyl anions [21].

The 1990s saw further exploration of substituted lithium cyclopentadienides, including the synthesis and characterization of pentabenzylcyclopentadienides of lithium [8]. Researchers prepared (pentabenzylcyclopentadienyl)lithium (Li(η⁵-C₅Bz₅)) by lithiation of pentabenzylcyclopentadiene with tert-butyllithium in toluene or benzene [8]. The molecular structure of the benzene adduct of dimeric Li(η⁵-C₅Bz₅) was determined by X-ray diffraction studies, revealing a triple-decker-like structure: (η⁵-C₅Bz₅)Li(η⁵-C₅Bz₅)Li(η²-C₆H₆) [8].

Research during this decade also explored the solution dynamics and structural variations of lithium cyclopentadienides [3] [11]. Studies revealed that in solution, lithium cyclopentadienides could exist in equilibrium between monomeric species and more complex aggregates or metallate structures [3] [11]. This understanding of solution behavior was crucial for the effective use of these compounds in synthetic applications [3] [8] [11].

| Period | Key Developments in Lithium Cyclopentadienide Chemistry |

|---|---|

| 1930s-1940s | - Systematic studies of organolithium reagents by Ziegler, Wittig, and Gilman - Development of lithium cuprates by Henry Gilman - Recognition of advantages over Grignard reagents |

| 1950s-1970s | - Discovery of ferrocene (1951) - Structural characterization of lithium cyclopentadienide - X-ray crystallography studies revealing "polydecker" sandwich structure - Nobel Prize for Wilkinson and Fischer (1973) |

| 1980s-1990s | - Alternative synthesis using lithium triethylborohydride - Applications in transition metal complex synthesis - Studies of substituted lithium cyclopentadienides - Investigation of solution dynamics and structural variations |

Contemporary Research Frameworks (2000-Present)

2000-2010: Advanced Structural Studies and Synthetic Applications

The early 2000s witnessed significant advances in the structural understanding of lithium cyclopentadienide and related compounds [3] [9]. In 2003, researchers synthesized and characterized lithium salts of "superbulky" cyclopentadienyl ligands, providing insights into the effects of steric factors on the structure and solution dynamics of these compounds [3] [11]. The molecular structure of these lithium cyclopentadienides revealed interesting features, including infinite one-dimensional chain structures with alternating lithium-cyclopentadienyl units [3].

Nuclear magnetic resonance (NMR) spectroscopy, particularly lithium-7 NMR, became an important tool for studying the solution behavior of lithium cyclopentadienides during this period [3] [5]. These studies indicated that multiple species could exist in solution, with equilibria between monomeric lithium cyclopentadienides and more complex aggregates or metallate structures [3] [11]. Variable temperature NMR experiments provided further insights into these dynamic processes [3] [5].

X-ray crystallography continued to be a valuable technique for elucidating the solid-state structures of lithium cyclopentadienides [3] [19]. In 2005, researchers investigated the pressure dependencies of the crystal structures of polymeric metallocenes including lithium cyclopentadienide using synchrotron X-ray powder diffraction [19]. These studies revealed a high compressibility for lithium cyclopentadienide, with a decrease in volume of 34% up to a pressure of 12.2 GPa and a bulk modulus of 7.7 GPa [19]. Such investigations provided deeper understanding of the structural properties and crystal packing effects in these compounds [19].

2010-Present: Novel Synthetic Approaches and Applications

The past decade has seen continued innovation in the synthesis and application of lithium cyclopentadienide [5] [15]. In 2016, researchers demonstrated a novel approach to synthesizing a lithium-cyclopentadienide complex through the addition of lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) to a zwitterionic fulvalene [5] [15]. This method provided a η⁵-coordinated lithium cyclopentadienide complex through a simple salt addition in benzene, with the zwitterionic fulvalene serving as the cyclopentadienide precursor [5] [15].

Evidence for the coordination of lithium to the cyclopentadienide ring in these complexes was obtained through characteristic lithium-7 NMR chemical shifts, variable temperature experiments in solution, and X-ray structure analysis in the solid state [5] [15]. These studies contributed to the understanding of lithium-cyclopentadienide bonding and structural arrangements [5] [15].

Lithium cyclopentadienide derivatives have maintained their importance as cyclopentadienyl-transfer reagents in the synthesis of metallocenes and half-sandwich complexes of transition metals [15]. The development of zwitterionic fulvalenes as organic cyclopentadienide equivalents has expanded the versatility of these systems in coordination chemistry [15]. These advances have enabled more efficient and selective syntheses of cyclopentadienyl complexes with various metals [15].

Recent years have also seen innovations in the synthesis of organolithium compounds more broadly, with potential implications for lithium cyclopentadienide preparation [17]. In 2025, researchers demonstrated a mechanochemical approach using a ball mill for generating organolithium compounds, offering an efficient, scalable, and solvent-free method that addresses major challenges in traditional solution-based methods [17]. This technique significantly simplified the synthesis of organolithium reagents, with 77% conversion achieved within 5 minutes compared to less than 5% conversion after the same time using traditional methods [17].

Contemporary research has also explored the application of lithium cyclopentadienide and related compounds in catalysis and materials science [12] [15]. The unique structural and electronic properties of these compounds continue to make them valuable components in various chemical systems [12] [15]. As research in organolithium chemistry advances, lithium cyclopentadienide remains an important compound with ongoing relevance to synthetic, structural, and theoretical studies [15] [17].

| Period | Contemporary Developments in Lithium Cyclopentadienide Research |

|---|---|

| 2000-2010 | - Synthesis and characterization of "superbulky" cyclopentadienyl lithium salts - Advanced NMR studies of solution dynamics - High-pressure X-ray diffraction studies of crystal structures - Investigation of steric effects on structure and reactivity |

| 2010-Present | - Novel synthesis via addition of lithium salts to zwitterionic fulvalenes- Continued importance as cyclopentadienyl-transfer reagents- Mechanochemical approaches to organolithium synthesis- Applications in catalysis and materials science |

The n-butyllithium deprotonation method represents the most widely utilized and extensively studied approach for lithium cyclopentadienide synthesis [1] [2]. This classical route involves the direct deprotonation of cyclopentadiene using n-butyllithium as the base, proceeding via the following stoichiometric reaction:

$$ \text{C}5\text{H}6 + n\text{-BuLi} \rightarrow \text{LiC}5\text{H}5 + n\text{-C}4\text{H}{10} $$

The reaction mechanism involves the abstraction of the acidic proton from cyclopentadiene by the highly nucleophilic n-butyllithium reagent. The cyclopentadiene substrate exhibits enhanced acidity due to the aromatic stabilization of the resulting cyclopentadienide anion, with a pKa value of approximately 15 in tetrahydrofuran [1]. This acidity makes cyclopentadiene particularly amenable to deprotonation by strong organolithium bases.

Research has demonstrated that the reaction kinetics are significantly influenced by temperature, solvent composition, and the aggregation state of n-butyllithium [3] [4]. In hydrocarbon solvents, n-butyllithium exists predominantly as hexameric or octameric clusters, which exhibit reduced reactivity compared to the deaggregated forms present in coordinating solvents [5]. The deprotonation reaction typically requires temperatures ranging from -78°C to 25°C, with reaction times varying from 30 minutes to 2 hours depending on the specific conditions employed.

Optimal yields of 80-95% are consistently achieved when the reaction is conducted in tetrahydrofuran or diethyl ether, where the coordinating solvent facilitates the deaggregation of n-butyllithium clusters [1] [3]. The commercial availability of n-butyllithium solutions in various concentrations (1.5 M to 2.5 M in hexanes) makes this approach particularly attractive for both laboratory and industrial applications.

The primary advantages of this methodology include high yields, readily available reagents, and mild reaction conditions. However, the method requires strict anhydrous conditions and careful handling of the pyrophoric n-butyllithium reagent. The reaction must be conducted under inert atmosphere to prevent oxidation and hydrolysis of both the organolithium reagent and the product.

Metal Hydride-Based Synthetic Pathways

Metal hydride reagents offer alternative routes to lithium cyclopentadienide that can provide complementary advantages to the traditional n-butyllithium approach. Among these, lithium aluminum hydride and sodium hydride represent the most thoroughly investigated systems.

Lithium aluminum hydride (LiAlH₄) can effect the deprotonation of cyclopentadiene under specific conditions, particularly when used in combination with coordinating solvents or in the presence of suitable catalysts [6]. The reaction proceeds through hydride abstraction followed by subsequent protonation steps, ultimately yielding lithium cyclopentadienide. However, this approach typically requires elevated temperatures (60-100°C) and extended reaction times (4-8 hours) to achieve satisfactory conversions.

Sodium hydride provides a more practical alternative, offering the advantage of visible hydrogen gas evolution that serves as a convenient indicator of reaction progress [7] [8]. The synthetic sequence involves initial deprotonation of cyclopentadiene with sodium hydride to form sodium cyclopentadienide, followed by metathesis with a lithium salt to generate the desired lithium cyclopentadienide product:

$$ \text{C}5\text{H}6 + \text{NaH} \rightarrow \text{NaC}5\text{H}5 + \text{H}_2 $$

$$ \text{NaC}5\text{H}5 + \text{LiCl} \rightarrow \text{LiC}5\text{H}5 + \text{NaCl} $$

This approach typically yields 70-80% of the lithium cyclopentadienide product with reaction times of 2-6 hours at temperatures ranging from 0°C to 60°C [8]. The method is particularly advantageous for large-scale syntheses due to the inexpensive nature of sodium hydride and the straightforward reaction monitoring through gas evolution.

Advanced metal hydride systems have been developed that incorporate transition metal catalysts to enhance reaction efficiency. These catalytic systems can achieve improved yields and shorter reaction times, although they require more sophisticated reaction setups and careful optimization of catalyst loadings.

Amine-Facilitated Synthesis Strategies

The incorporation of amine-based coordinating ligands has emerged as a powerful strategy for enhancing the efficiency and selectivity of lithium cyclopentadienide synthesis. Tetramethylethylenediamine (TMEDA) represents the most extensively studied amine additive for this purpose [9] [10] [11].

TMEDA functions as a bidentate chelating ligand that coordinates to lithium centers, promoting the deaggregation of organolithium clusters and significantly enhancing their reactivity [3]. When employed in conjunction with n-butyllithium, TMEDA enables the formation of highly reactive monomeric or dimeric lithium species that exhibit dramatically increased basicity compared to the aggregated forms.

The TMEDA-facilitated synthesis typically employs a 1:1 stoichiometric ratio of TMEDA to n-butyllithium, although substoichiometric amounts can be effective under optimized conditions. The reaction proceeds at lower temperatures (-78°C to 0°C) with enhanced reaction rates and improved yields (85-95%) compared to the conventional n-butyllithium method [9] [10].

$$ \text{C}5\text{H}6 + n\text{-BuLi} \cdot \text{TMEDA} \rightarrow \text{LiC}5\text{H}5 \cdot \text{TMEDA} + n\text{-C}4\text{H}{10} $$

The resulting lithium cyclopentadienide-TMEDA adduct exhibits enhanced stability and can be isolated as a crystalline solid under appropriate conditions. X-ray crystallographic studies have confirmed the coordination geometry, showing that lithium adopts a distorted tetrahedral environment with η⁵-coordination to the cyclopentadienide ring and chelation by the TMEDA ligand [10].

Alternative amine ligands have been investigated, including N,N,N',N'-tetramethyl-1,3-propanediamine and pentamethyldiethylenetriamine (PMDTA). These ligands can provide enhanced deaggregation compared to TMEDA, leading to even higher reactivities, although their higher cost and limited availability restrict their routine application.

The primary advantages of amine-facilitated syntheses include enhanced reactivity, improved yields, and the formation of stable, isolable products. The main limitations involve the additional cost of the amine ligands and the increased complexity of the reaction system.

Alternative Precursor Approaches

Beyond the conventional cyclopentadiene starting material, several alternative precursor molecules have been developed that can provide access to lithium cyclopentadienide under specific synthetic conditions.

Dicyclopentadiene represents a particularly important alternative precursor due to its enhanced stability and commercial availability [12]. The dicyclopentadiene route involves thermal retro-Diels-Alder reaction to generate cyclopentadiene in situ, followed by immediate deprotonation with the lithium base. This approach requires high-boiling solvents such as diglyme and elevated temperatures (130-200°C), but offers the advantage of using a stable, readily handled starting material.

The reaction sequence proceeds as follows:

$$ \text{Dicyclopentadiene} \xrightarrow{\Delta} 2 \text{C}5\text{H}6 $$

$$ \text{C}5\text{H}6 + \text{Li}^+ \text{Base}^- \rightarrow \text{LiC}5\text{H}5 + \text{BaseH} $$

Research has demonstrated that this methodology can achieve yields of 70-85% when conducted in diglyme at temperatures between 130°C and 200°C [12]. The approach is particularly valuable for industrial applications where the handling of volatile cyclopentadiene is problematic.

Fulvene derivatives represent another class of alternative precursors that can be converted to lithium cyclopentadienide through nucleophilic addition reactions [13] [14]. Six-membered ring fulvenes undergo addition of nucleophiles at the exocyclic carbon, followed by ring contraction to yield substituted cyclopentadienides. This approach provides access to functionalized cyclopentadienide derivatives that would be difficult to prepare through direct substitution methods.

Other alternative precursors include cyclopentadienyl metal complexes that can undergo transmetallation reactions with lithium reagents, and cycloheptatriene derivatives that can be converted through ring contraction processes. These approaches typically require more specialized conditions and reagents but can provide access to specific substitution patterns or isotopically labeled materials.

Solvent Effects on Synthetic Outcomes

The choice of solvent system exerts a profound influence on the efficiency, selectivity, and mechanism of lithium cyclopentadienide synthesis. Comprehensive studies have established clear correlations between solvent properties and synthetic outcomes [3] [15] [16].

Tetrahydrofuran (THF) represents the optimal solvent for most synthetic applications, providing strong coordination to lithium centers and promoting complete deaggregation of organolithium clusters [3]. The high dielectric constant (7.58) and strong donor ability of THF result in the formation of dimeric or monomeric lithium species that exhibit dramatically enhanced reactivity compared to the aggregated forms present in hydrocarbon solvents.

In THF, lithium cyclopentadienide synthesis typically proceeds with reaction rates that are orders of magnitude faster than in non-coordinating solvents, with yields consistently exceeding 85-95% [1] [3]. The product exhibits high stability in THF solution, although extended exposure to elevated temperatures can lead to solvent degradation through α-deprotonation by the strong lithium base.

Diethyl ether provides an alternative coordinating solvent with somewhat lower coordinating ability compared to THF [3]. The lower dielectric constant (4.34) and weaker donor strength result in the formation of tetrameric lithium species that retain moderate reactivity. Yields in diethyl ether typically range from 70-85%, with reaction rates that are intermediate between THF and hydrocarbon solvents.

The primary advantage of diethyl ether lies in its lower boiling point (34.6°C) and reduced susceptibility to base-promoted degradation, making it particularly suitable for reactions requiring elevated temperatures or extended reaction times.

Dimethoxyethane (DME) functions as a bidentate chelating ligand that can provide enhanced stabilization of lithium cations compared to monodentate ethers [3]. The chelating coordination mode results in the formation of dimeric lithium species with high stability and reactivity. Yields in DME typically range from 80-90%, with the additional advantage of enhanced product stability.

Non-coordinating solvents such as hexane and toluene result in the formation of highly aggregated lithium species (hexameric to octameric clusters) that exhibit dramatically reduced reactivity [3] [5]. In these solvents, reaction rates are extremely slow and yields are typically below 30%, making them unsuitable for practical synthetic applications.

The most effective solvent systems combine THF with amine additives such as TMEDA, creating mixed coordinating environments that promote complete deaggregation to monomeric lithium species [3]. These mixed systems can achieve yields exceeding 90-98% with the fastest reaction rates and highest product stability.

Temperature effects within each solvent system follow predictable patterns, with higher temperatures generally increasing reaction rates but potentially leading to side reactions or product decomposition. The optimal temperature range for most systems is -78°C to 25°C, with the specific choice depending on the desired reaction rate and product stability requirements.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive